
1,4-Bis(10-phenylanthracene-9-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(10-phenylanthracene-9-yl)benzene is a compound known for its unique photophysical properties, particularly its deep-blue photoluminescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(10-phenylanthracene-9-yl)benzene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acid derivatives to form the desired compound . The reaction conditions often include:
Catalyst: Palladium(0) complexes
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(10-phenylanthracene-9-yl)benzene primarily undergoes photophysical reactions due to its structure. it can also participate in:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the anthracene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products depend on the type of reaction. For example:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(10-phenylanthracene-9-yl)benzene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions.
Medicine: Investigated for use in photodynamic therapy.
Industry: Widely studied for its use in OLEDs and other optoelectronic devices
Wirkmechanismus
The compound exerts its effects primarily through its photophysical properties. When excited by light, it undergoes a transition from the ground state to an excited state, followed by emission of light as it returns to the ground state. This process is known as fluorescence. The molecular targets and pathways involved include:
Excitation: Absorption of photons leading to an excited singlet state.
Emission: Return to the ground state with the emission of photons.
Intersystem Crossing: Possible transition to a triplet state, followed by phosphorescence.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(10-phenylanthracene-9-yl)benzene is unique due to its high photoluminescence quantum efficiency and stability. Similar compounds include:
1,4-Bis(10-phenylanthracene-9-yl)-2,5-dimethylbenzene: Similar structure but with additional methyl groups, affecting its photophysical properties.
1,4-Bis(10-(4-methoxyphenyl)anthracen-9-yl)benzene: Contains methoxy groups, leading to different electronic properties.
1,4-Bis(10-(4-cyanophenyl)anthracen-9-yl)benzene: Contains cyano groups, which influence its photophysical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C46H30 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
9-phenyl-10-[4-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-15-31(16-4-1)43-35-19-7-11-23-39(35)45(40-24-12-8-20-36(40)43)33-27-29-34(30-28-33)46-41-25-13-9-21-37(41)44(32-17-5-2-6-18-32)38-22-10-14-26-42(38)46/h1-30H |
InChI-Schlüssel |
VVQUWKTVHQZOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


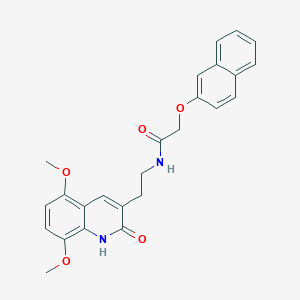
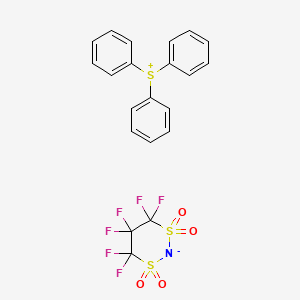


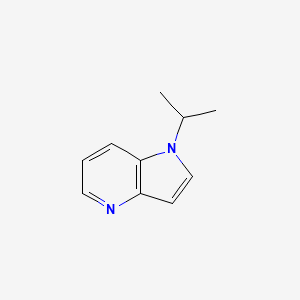
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
![3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]propan-1-amine](/img/structure/B14123130.png)
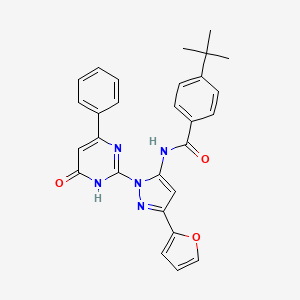

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)
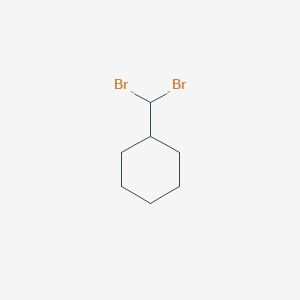
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-2'-(phenylamino)-](/img/structure/B14123163.png)
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)
